Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Potential
The synthesis and characterization of new quinazolines, including derivatives structurally similar to the compound , have shown potential as antimicrobial agents. These compounds have been screened for antibacterial and antifungal activities, demonstrating effectiveness against various microorganisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007). This indicates a broad spectrum of activity that could be harnessed for developing new antimicrobial therapies.
Cancer Research
In cancer research, quinazolinone-based derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These studies have shown potent cytotoxic activity, particularly against cervical cancer (HeLa), lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells. These compounds, including similar structures to the specified compound, have displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021).
Pharmacological Properties
Quinazoline derivatives, including those structurally related to the compound of interest, have been synthesized and tested for various pharmacological properties. Some of these compounds have shown promising myorelaxant activities, indicating potential applications in relaxing smooth muscles or as part of therapeutic strategies for conditions involving muscle spasms or contractility issues (Gündüz et al., 2008). This aspect of quinazoline derivatives opens up new avenues for the development of drugs targeting muscle relaxation.
Antibacterial Activity
Several quinolones and quinazolines, including compounds related to the specified chemical, have been synthesized and evaluated for their antibacterial activity. These studies have contributed to the understanding of structure-activity relationships (SAR), highlighting the potential of certain substituents to enhance antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. This research underlines the significance of quinazoline derivatives in the development of new antibacterial agents, with some showing greater potency against Gram-positive organisms (Cooper et al., 1990).
properties
CAS RN |
946329-14-2 |
---|---|
Product Name |
Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molecular Formula |
C22H22N4O4S |
Molecular Weight |
438.5 |
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H22N4O4S/c1-30-21(29)15-7-8-17-18(13-15)23-22(31)26(20(17)28)14-19(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,23,31) |
InChI Key |
SGSGAXMEXKNMJS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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